molecular formula C15H18F2N4O2S B10893081 1-(difluoromethyl)-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10893081
M. Wt: 356.4 g/mol
InChI Key: SONWIOGORKLKPC-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by the presence of a difluoromethyl group, a pyrazole ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the introduction of the difluoromethyl group and the formation of the pyrazole ring. One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the molecule. This can be achieved through various catalytic and non-catalytic processes, such as metal-catalyzed cross-coupling reactions and radical chemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. These processes often employ environmentally benign conditions and reagents to ensure sustainability and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the pyrazole ring and sulfonamide moiety can interact with various biological targets, modulating their function and leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 1-(TRIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-(CHLOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE

Comparison: Compared to similar compounds, 1-(DIFLUOROMETHYL)-N~4~-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C15H18F2N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H18F2N4O2S/c16-15(17)21-11-13(10-18-21)24(22,23)19-9-12-5-1-2-6-14(12)20-7-3-4-8-20/h1-2,5-6,10-11,15,19H,3-4,7-9H2

InChI Key

SONWIOGORKLKPC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CNS(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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